1-((4-Cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-3-carboxylic acid
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Overview
Description
1-((4-Cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-3-carboxylic acid is a heterocyclic compound that features a triazole ring, a piperidine ring, and a carboxylic acid group
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been studied for their interaction with the aromatase enzyme .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which could potentially lead to changes in the target’s function .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have shown potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Pharmacokinetics
It’s known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Similar 1,2,4-triazole derivatives have shown cytotoxic activities against various human cancer cell lines .
Biochemical Analysis
Biochemical Properties
1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors
Cellular Effects
It is known that 1,2,4-triazoles have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Molecular Mechanism
1,2,4-triazoles are known to exert their effects through hydrogen-bonding and dipole interactions with biological receptors .
Preparation Methods
The synthesis of 1-((4-Cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides.
Formation of the Piperidine Ring: The piperidine ring can be constructed through a series of cyclization reactions involving amines and carbonyl compounds.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions of primary alcohols or aldehydes.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and optimized reaction conditions.
Chemical Reactions Analysis
1-((4-Cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles like amines or thiols.
Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids or amines.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((4-Cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Comparison with Similar Compounds
1-((4-Cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities, including antimicrobial and antifungal properties.
Piperidine Derivatives: Compounds containing the piperidine ring are known for their therapeutic applications, including as analgesics and antipsychotics.
Carboxylic Acid Derivatives: These compounds are widely used in pharmaceuticals and organic synthesis due to their ability to form stable salts and esters.
The uniqueness of this compound lies in its combination of these functional groups, which can result in enhanced biological activities and improved pharmacokinetic properties.
Properties
IUPAC Name |
1-[(4-cyclopentyl-1,2,4-triazol-3-yl)methyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c19-14(20)11-4-3-7-17(8-11)9-13-16-15-10-18(13)12-5-1-2-6-12/h10-12H,1-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKKLFHXFUCZRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NN=C2CN3CCCC(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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